molecular formula C10H18N2O B5411077 1-allyl-4-propionylpiperazine

1-allyl-4-propionylpiperazine

Cat. No.: B5411077
M. Wt: 182.26 g/mol
InChI Key: XGEDTXJXOOFREU-UHFFFAOYSA-N
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Description

1-Allyl-4-propionylpiperazine is likely a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “1-allyl” and “4-propionyl” parts suggest that it has an allyl group (a carbon-carbon double bond with a methylene bridge) and a propionyl group (a three-carbon chain ending with a carbonyl group) attached to the nitrogen atoms in the piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be expected to have a piperazine ring at its core, with an allyl group attached to one of the nitrogen atoms and a propionyl group attached to the other .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the allyl and propionyl groups. For example, the allyl group could potentially undergo reactions typical of alkenes, such as addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could impart basicity, while the allyl and propionyl groups could influence its solubility and reactivity .

Mechanism of Action

The mechanism of action of 1-allyl-4-propionylpiperazine would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with 1-allyl-4-propionylpiperazine would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. For example, if it is structurally similar to other hazardous compounds, it may pose similar risks .

Future Directions

The future directions for research on 1-allyl-4-propionylpiperazine would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Properties

IUPAC Name

1-(4-prop-2-enylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-3-5-11-6-8-12(9-7-11)10(13)4-2/h3H,1,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEDTXJXOOFREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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